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Compound of Interest

1-(2-Chlorophenoxy)butan-2-
Compound Name:
amine hydrochloride

CAS No.: 1864061-97-1

Cat. No.: B1432812

Get Quote

Executive Summary & Chemical Identity[1][2]

1-(2-Chlorophenoxy)butan-2-amine hydrochloride is a pharmacologically active
aryloxyalkylamine. Structurally, it consists of a 2-chlorophenol ether linked to a 2-aminobutane
scaffold. It is a direct homolog of Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine) and
shares the core pharmacophore responsible for voltage-gated sodium channel (Na

) blockade.

This compound is primarily utilized as:
e A Research Standard: For Structure-Activity Relationship (SAR) studies targeting Na

1.5 (cardiac) and Na
1.7 (pain) channels.

o A Metabolic Probe: To investigate the steric influence of the alkyl chain (ethyl vs. methyl) on
CYP2D6 metabolism.
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e A Synthetic Intermediate: In the development of novel anticonvulsant and analgesic
therapeutics.

Chemical Data Table

Property Value

) 1-(2-Chlorophenoxy)butan-2-amine
Systematic Name ]
hydrochloride

Common Name Desmethyl-ethyl-mexiletine (Analog)

Research Grade (Analogous to 20871-73-2 for

CAS Number )
propy! variant)
C
H
Molecular Formula
CINO
HCI
Molecular Weight 199.68 (Free Base) / 236.14 (HCI Salt)
B Soluble in Water, Methanol, Ethanol; Insoluble
Solubility )
in Hexane
pKa (Calc.) ~9.2 (Amine)

Biological Mechanism & SAR

The therapeutic utility of aryloxyalkylamines lies in their ability to bind to the intracellular pore of
voltage-gated sodium channels.

Mechanism of Action

Like its parent analog Mexiletine, 1-(2-Chlorophenoxy)butan-2-amine functions as a use-
dependent sodium channel blocker. It preferentially binds to the open and inactivated states of
the channel, stabilizing the inactivated state and prolonging the refractory period. This
mechanism is critical for suppressing high-frequency neuronal firing (epilepsy/pain) or ectopic
cardiac beats (arrhythmia).
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Structure-Activity Relationship (SAR)

The transition from a propyl (Mexiletine) to a butyl chain alters the lipophilicity (LogP) and steric
bulk at the chiral center.

e Phenoxy Ring: The 2-chloro substituent provides steric hindrance and electronic modulation
(inductive electron withdrawal), protecting the ether linkage from rapid metabolic cleavage.

o Alkyl Chain: The ethyl group (from the butane backbone) at the chiral center increases
lipophilicity compared to the methyl group in Mexiletine. This typically enhances blood-brain
barrier (BBB) penetration but may alter isoform selectivity (e.g., Na

1.2 vs Na

1.5).
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Figure 1: Mechanism of action and structural influence on sodium channel blockade.

Synthesis Protocol

The most robust synthetic route avoids the direct alkylation of amines with alkyl halides (which
leads to over-alkylation). Instead, a reductive amination strategy via a ketone intermediate is
recommended. This protocol ensures high yield and purity.

Reaction Scheme

 Etherification: 2-Chlorophenol + 1-Bromo-2-butanone

1-(2-Chlorophenoxy)butan-2-one.

¢ Reductive Amination: Ketone + Ammonium Acetate + NaBH
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CN

Target Amine.

Step-by-Step Methodology
Phase 1: Synthesis of 1-(2-Chlorophenoxy)butan-2-one
Reagents: 2-Chlorophenol (1.0 eq), 1-Bromo-2-butanone (1.1 eq), K

cO
(2.0 eq), Acetone (Solvent).

e Setup: Charge a round-bottom flask with anhydrous acetone and potassium carbonate (K

CO

).

o Addition: Add 2-chlorophenol and stir at room temperature for 30 minutes to generate the
phenoxide anion.

o Alkylation: Add 1-bromo-2-butanone dropwise. The reaction is exothermic; maintain
temperature

C.
o Reflux: Heat the mixture to reflux (56

C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of phenol.

o Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve
the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.
Dry over MgSO

and concentrate.

o Checkpoint: The product should be a pale yellow oil.

Phase 2: Reductive Amination to Amine Hydrochloride
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Reagents: Ketone Intermediate (1.0 eq), Ammonium Acetate (10.0 eq), Sodium
Cyanoborohydride (NaBH

CN, 1.5 eq), Methanol.

Imine Formation: Dissolve the ketone in dry methanol. Add ammonium acetate and stir at
room temperature for 2 hours to form the imine in situ.

e Reduction: Coolto 0

C. Carefully add NaBH
CN in small portions (Caution: Toxic HCN gas potential; use a fume hood).

e Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

e Quench: Quench with 1M HCI (adjust pH to <2) to decompose excess hydride and hydrolyze
borate complexes. Stir for 30 minutes.

e Isolation:
o Wash the acidic aqueous layer with diethyl ether (removes non-basic impurities).
o Basify the aqueous layer with 4M NaOH (pH >12).
o Extract the free amine into DCM (
).
o Dry organic layer (Na

SO

) and concentrate.

e Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 2M HCI in ether dropwise
at0

C. The white precipitate is 1-(2-Chlorophenoxy)butan-2-amine hydrochloride.
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« Purification: Recrystallize from Ethanol/Ether if necessary.
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Figure 2: Synthetic workflow via the ketone intermediate route.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data are expected:
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e HNMR (400 MHz, DMSO-d
):
o 8.20 (br s, 3H, NH

)

7.45 (dd, 1H, Ar-H3)

o

o

7.28 (td, 1H, Ar-H5)

o

7.10 (d, 1H, Ar-H6)

o

6.95 (t, 1H, Ar-H4)

o

4.15-4.05 (m, 2H, O-CH
)
o 3.40 (m, 1H, CH-N)
o 1.70-1.50 (m, 2H, CH
-CH
)
o 0.95 (t, 3H, CH

)

e Mass Spectrometry (ESI+):
o [M+H]

expected at m/z 200.08 (for
Cl isotope).

o Characteristic chlorine isotope pattern (3:1 ratio at m/z 200/202).

Safety & Handling
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Hazard Identification: As a cationic amphiphilic amine, this compound is likely a skin and eye
irritant. It acts as a sodium channel blocker; systemic absorption may cause cardiac effects
(bradycardia, hypotension).

Storage: Hygroscopic solid. Store at -20

C under inert atmosphere (Argon/Nitrogen).

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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